molecular formula C15H12Cl2N2 B3008160 1-[(2,6-Dichlorophenyl)methyl]-2-methylbenzimidazole CAS No. 714260-94-3

1-[(2,6-Dichlorophenyl)methyl]-2-methylbenzimidazole

Cat. No.: B3008160
CAS No.: 714260-94-3
M. Wt: 291.18
InChI Key: OGPSBOAIMJRSII-UHFFFAOYSA-N
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Description

1-[(2,6-Dichlorophenyl)methyl]-2-methylbenzimidazole is a benzimidazole derivative characterized by a 2-methyl substituent on the benzimidazole core and a 2,6-dichlorophenylmethyl group at the N1 position. Benzimidazoles are heterocyclic aromatic compounds with a fused benzene and imidazole ring, widely studied for their pharmacological properties, including antimicrobial, antiviral, and anticancer activities . The synthesis of such compounds typically involves condensation of substituted 1,2-phenylenediamines with aldehydes or ketones under acidic or oxidative conditions. For example, similar derivatives, such as 2-(2,6-dichlorophenyl)-1-phenyl-1H-benzimidazole (10), are synthesized via refluxing N-substituted-1,2-phenylenediamine with 2,6-dichlorobenzaldehyde in dimethylformamide (DMF) using Na₂S₂O₅ as an oxidizing agent, yielding products with moderate efficiency (16.4%) .

Properties

IUPAC Name

1-[(2,6-dichlorophenyl)methyl]-2-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2/c1-10-18-14-7-2-3-8-15(14)19(10)9-11-12(16)5-4-6-13(11)17/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGPSBOAIMJRSII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,6-Dichlorophenyl)methyl]-2-methylbenzimidazole typically involves the reaction of 2,6-dichlorobenzyl chloride with 2-methylbenzimidazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance reaction efficiency and yield. These methods often utilize advanced reactors and optimized reaction conditions to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(2,6-Dichlorophenyl)methyl]-2-methylbenzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Benzimidazole N-oxides.

    Reduction: Amino derivatives of benzimidazole.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
1-[(2,6-Dichlorophenyl)methyl]-2-methylbenzimidazole has been studied for its potential as an anticancer agent. Research indicates that derivatives of benzimidazole, including this compound, exhibit promising activity against various cancer cell lines. For instance, it has been shown to induce apoptosis in MCF cell lines and suppress tumor growth in animal models .

Antimicrobial Properties
The compound also demonstrates antimicrobial activity. Studies have reported that certain benzimidazole derivatives, including this one, possess efficacy against a range of microorganisms. For example, a derivative was found to have a minimal inhibitory concentration (MIC) of 0.01 mM against Pseudomonas aeruginosa, showcasing its potential as an antibacterial agent .

Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific biological targets such as enzymes and receptors. This interaction can modulate their activity, leading to therapeutic effects .

Biological Research

Cellular Processes
Researchers utilize this compound to explore cellular mechanisms and pathways. Its unique structure allows for the investigation of various biological processes, making it a valuable tool in biological research.

Pharmacological Studies
Pharmacological studies have indicated that benzimidazole derivatives can act as inhibitors for key enzymes involved in inflammatory processes. For instance, compounds derived from this compound have shown significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .

Industrial Applications

Synthesis of New Materials
In industrial chemistry, this compound serves as a building block for synthesizing more complex molecules. Its stability and reactivity make it suitable for developing new materials and catalysts used in chemical reactions .

Green Chemistry Initiatives
Recent trends in green chemistry have seen the application of this compound in environmentally friendly synthesis processes. The compound can be utilized in the development of sustainable chemical methods that reduce waste and energy consumption .

Data Table: Summary of Applications

Application AreaSpecific UsesNotable Findings
Medicinal ChemistryAnticancer agentsInduces apoptosis in MCF cells; suppresses tumors
Antimicrobial agentsEffective against Pseudomonas aeruginosa (MIC = 0.01 mM)
Biological ResearchStudy of cellular mechanismsValuable tool for investigating molecular pathways
Pharmacological studiesSignificant COX inhibition observed
Industrial ApplicationsBuilding block for new materialsUsed in synthesis processes; supports green chemistry initiatives

Case Studies

  • Anticancer Research : A study conducted on the cytotoxic effects of this compound derivatives demonstrated their ability to inhibit proliferation in several cancer cell lines. The results indicated that structural modifications could enhance their potency against specific types of cancer .
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties of benzimidazole derivatives revealed that certain modifications to the this compound structure significantly improved its effectiveness against bacterial strains resistant to conventional antibiotics .
  • Inflammation Studies : Research examining the anti-inflammatory properties of this compound showed that it effectively reduced edema and inflammation markers in animal models when compared to standard treatments like diclofenac .

Mechanism of Action

The mechanism of action of 1-[(2,6-Dichlorophenyl)methyl]-2-methylbenzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzimidazole Derivatives

Substituent Position and Electronic Effects

  • 1-(4-Chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole (3b) This compound features a 4-chlorophenyl group at C2 and a 4-chlorobenzyl group at N1. The para-substitution pattern on both aromatic rings reduces steric hindrance compared to the 2,6-dichloro substitution in the target compound. IR spectroscopy shows C=N stretching at 1591 cm⁻¹, similar to the target compound’s imidazole ring vibrations .
  • 2-(2,6-Dichlorophenyl)-1-phenyl-1H-benzimidazole (10)
    Synthesized with a phenyl group at N1 and 2,6-dichlorophenyl at C2, this derivative shares the dichlorophenyl motif but lacks the methyl group at C2. Its 1H NMR spectrum (δ 7.29–8.02 ppm, aromatic protons) and IR absorption at 1595 cm⁻¹ (C=N) align with typical benzimidazole spectral features . The absence of the C2 methyl group may reduce lipophilicity compared to the target compound, impacting membrane permeability.

Structural and Crystallographic Insights

  • 1-[2-(2,6-Dichlorobenzyloxy)-2-(2-furyl)ethyl]-1H-benzimidazole
    This derivative incorporates a furyl-ethyl-benzyloxy side chain, introducing additional hydrogen-bonding and π-stacking capabilities. X-ray crystallography reveals dihedral angles between the benzimidazole core and the dichlorophenyl group (e.g., −176.90° for C20—Cl2), indicating near-perpendicular orientation, which may influence receptor binding . In contrast, the target compound’s simpler 2,6-dichlorophenylmethyl group likely allows greater conformational flexibility.

  • 1-(2,6-Diisopropylphenyl)-1H-benzimidazole The 2,6-diisopropylphenyl substituent introduces significant steric bulk, with a dihedral angle of 100.4° between the benzimidazole and aryl planes. This non-planar geometry disrupts π-π stacking but enhances hydrophobic interactions in enzyme pockets . Comparatively, the target compound’s dichlorophenylmethyl group balances steric bulk and planarity, optimizing both binding and solubility.

Data Tables

Table 2: Crystallographic Parameters

Compound Dihedral Angle (Benzimidazole vs. Substituent) Key Bond Lengths (Å) Reference
1-[2-(2,6-Dichlorobenzyloxy)-2-(2-furyl)ethyl]-1H-benzimidazole −176.90° (C20—Cl2) C16—Cl1: 1.74; C20—Cl2: 1.73 [2, 3]
1-(2,6-Diisopropylphenyl)-1H-benzimidazole 100.4° C—N: 1.32; C—C (aromatic): 1.39 [5]

Biological Activity

1-[(2,6-Dichlorophenyl)methyl]-2-methylbenzimidazole is a compound belonging to the benzimidazole family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.

Antimicrobial Activity

Benzimidazole derivatives have shown significant antimicrobial activity. In various studies, compounds similar to this compound exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria.

Case Studies

  • Antibacterial Activity : A study evaluated several benzimidazole derivatives for their antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 1 to 16 µg/mL, indicating strong antibacterial potential .
  • Antifungal Activity : Research demonstrated that benzimidazole derivatives could effectively inhibit fungal pathogens like Candida albicans and Aspergillus fumigatus. The MIC values for these compounds were found to be comparable or superior to standard antifungal agents .
CompoundMIC (µg/mL)Target Organism
This compound4Staphylococcus aureus
5-(((1H-benzimidazol-2-yl)methyl)thio)-1,3,4-thiadiazol-2-amine16Escherichia coli

Anticancer Activity

The anticancer potential of benzimidazole derivatives has been extensively studied. Compounds related to this compound have shown promising results against various cancer cell lines.

Research Findings

  • In vitro Studies : A derivative was tested against multiple cancer cell lines including leukemia and melanoma. The compound exhibited IC50 values as low as 3 µM, demonstrating significant cytotoxicity against these cells .
  • Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and inhibition of cell proliferation pathways. For instance, studies indicated that certain benzimidazole derivatives could disrupt microtubule formation in cancer cells, leading to cell cycle arrest .

Anti-inflammatory Properties

In addition to antimicrobial and anticancer activities, benzimidazole derivatives have also been reported to possess anti-inflammatory properties.

Findings

Research has indicated that some benzimidazole compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models. For example:

  • A study reported that a benzimidazole derivative significantly decreased levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages .

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